1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol
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Description
1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.84. The purity is usually 95%.
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Biological Activity
1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol, a derivative of benzimidazole, is a compound of interest due to its diverse biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole ring connected to a butyl chain and a chlorophenoxy group. Its chemical formula is C17H18ClN2O with a molecular weight of approximately 337.24 g/mol.
Enzyme Interactions
This compound has been shown to interact with various enzymes and receptors, notably imidazoline receptors, which are implicated in blood pressure regulation and insulin secretion. This interaction suggests potential applications in metabolic disorders.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.
- Gene Expression : Alterations in gene expression profiles have been observed, indicating its role in cellular metabolism and function.
Molecular Mechanisms
The molecular mechanism of action involves binding to specific biomolecules, leading to either inhibition or activation of their functions. The compound's ability to affect the MAPK signaling pathway highlights its potential in therapeutic applications targeting cancer and other diseases characterized by dysregulated cell growth .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, phenoxy alkyl benzimidazoles have demonstrated low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .
Compound | MIC (µM) | Selectivity Index (SI) |
---|---|---|
PAB Variant 1 | 0.040 | 275 |
PAB Variant 2 | 0.12 | 258 |
This table summarizes the potency of various phenoxy alkyl benzimidazole derivatives against M. tuberculosis, emphasizing the importance of structural modifications for enhanced activity.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies reveal that certain structural modifications enhance cytotoxicity against cancer cell lines, with some derivatives showing IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Study on Anticancer Activity
A study evaluating the cytotoxic effects of various benzimidazole derivatives found that specific modifications to the chlorophenoxy group significantly increased activity against A-431 cancer cells. The presence of electron-donating groups was correlated with enhanced efficacy .
Antitubercular Activity Assessment
Another investigation focused on the antitubercular activity of phenoxy alkyl benzimidazoles demonstrated that compounds with longer alkyl chains exhibited improved activity against intracellular M. tuberculosis, suggesting that structural optimization can lead to more effective treatments for resistant strains .
Properties
IUPAC Name |
1-[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14(23)19-21-16-9-3-4-10-17(16)22(19)12-6-7-13-24-18-11-5-2-8-15(18)20/h2-5,8-11,14,23H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNIAPJPOSRNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.